
D-Mannoheptulose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannoheptulose-13C: is a stable isotope-labeled form of D-Mannoheptulose, a naturally occurring ketose sugar. This compound is primarily found in avocados and is known for its role as a specific inhibitor of D-glucose phosphorylation . The incorporation of the carbon-13 isotope makes it particularly useful in metabolic studies and as a molecular tool in carbohydrate biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Extraction from Avocado: One method involves extracting D-Mannoheptulose from avocados using ion exchange resins such as Amberlite CR1320Ca.
Chemical Synthesis: Another method involves the oxidation of an olefinated sugar with potassium permanganate in aqueous acetone, followed by hydrogenation and hydrolysis to yield D-Mannoheptulose.
Industrial Production Methods: The industrial production of D-Mannoheptulose-13C typically involves the incorporation of the carbon-13 isotope during the synthesis process. This can be achieved through the use of carbon-13 labeled precursors in the chemical synthesis routes mentioned above .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-Mannoheptulose can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding alcohol form under appropriate conditions.
Substitution: D-Mannoheptulose can participate in substitution reactions, especially in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a tracer in metabolic flux analysis due to its carbon-13 labeling .
- Employed in studies involving carbohydrate metabolism and enzyme inhibition .
Biology:
- Investigated for its role in inhibiting D-glucose phosphorylation, which is crucial in various metabolic pathways .
Medicine:
- Explored for its potential in cancer therapy as a hexokinase inhibitor, enhancing the efficacy of oncolytic viruses in targeting cancer cells .
Industry:
Mecanismo De Acción
Inhibition of D-Glucose Phosphorylation: D-Mannoheptulose-13C inhibits the enzyme hexokinase, which is responsible for the phosphorylation of D-glucose to glucose-6-phosphate. This inhibition blocks the utilization of glucose in metabolic pathways, leading to a decrease in ATP production and subsequent cellular effects .
Molecular Targets and Pathways:
Hexokinase Enzyme: The primary target of this compound.
Glycolysis Pathway: Inhibition of hexokinase affects the glycolysis pathway, reducing the production of ATP and other glycolytic intermediates.
Comparación Con Compuestos Similares
D-Glucose: A common monosaccharide involved in energy production.
D-Fructose: Another ketose sugar with similar metabolic roles.
D-Galactose: A monosaccharide involved in various metabolic pathways.
Uniqueness of D-Mannoheptulose-13C:
Specific Inhibition: Unlike other sugars, this compound specifically inhibits D-glucose phosphorylation.
Stable Isotope Labeling: The incorporation of carbon-13 makes it a valuable tool for metabolic studies and tracing biochemical pathways.
Propiedades
Fórmula molecular |
C7H14O7 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
(3S,4S,5R,6R)-1,3,4,5,6,7-hexahydroxy(713C)heptan-2-one |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7+/m1/s1/i1+1 |
Clave InChI |
HSNZZMHEPUFJNZ-QWTAQSKZSA-N |
SMILES isomérico |
C(C(=O)[C@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(=O)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



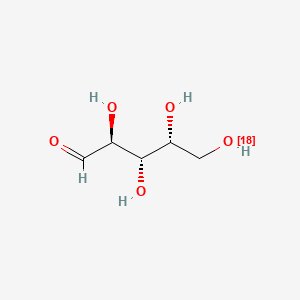
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)

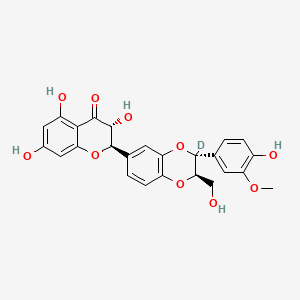
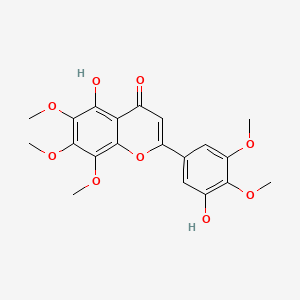

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)

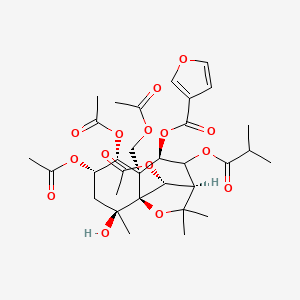
![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
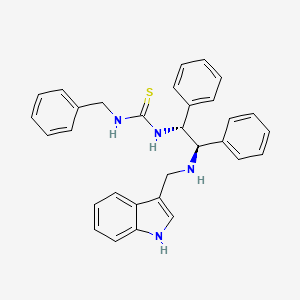

![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
